molecular formula C14H19N3O5 B3344489 N-2-phenylethylbismethoxycarbonylaminoacetamide CAS No. 74581-18-3

N-2-phenylethylbismethoxycarbonylaminoacetamide

Cat. No.: B3344489
CAS No.: 74581-18-3
M. Wt: 309.32 g/mol
InChI Key: UZDKJVBZKSSITK-UHFFFAOYSA-N
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Description

N-2-phenylethylbismethoxycarbonylaminoacetamide is a chemical compound with the molecular formula C14H19N3O5 and a molecular weight of 309.32 g/mol . This compound is known for its unique structure, which includes a phenylethyl group and two methoxycarbonyl groups attached to an aminoacetamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-phenylethylbismethoxycarbonylaminoacetamide typically involves the reaction of 2-phenylethylamine with dimethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-2-phenylethylbismethoxycarbonylaminoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-2-phenylethylbismethoxycarbonylaminoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-2-phenylethylbismethoxycarbonylaminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

N-2-phenylethylbismethoxycarbonylaminoacetamide can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

IUPAC Name

methyl N-[1-(methoxycarbonylamino)-2-oxo-2-(2-phenylethylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-21-13(19)16-11(17-14(20)22-2)12(18)15-9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDKJVBZKSSITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C(=O)NCCC1=CC=CC=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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